molecular formula C19H21N3O3S3 B2359419 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide CAS No. 831234-81-2

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide

Cat. No.: B2359419
CAS No.: 831234-81-2
M. Wt: 435.58
InChI Key: GQZQVCHWKSOEGI-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide is a complex organic compound that features a benzothiazole ring and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide typically involves multiple steps The reaction conditions often require specific catalysts and solvents to ensure high yield and purity For example, the synthesis might start with the reaction of 2-mercaptobenzothiazole with an appropriate acylating agent to form the benzothiazole core

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine, which can further react to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Industrial Chemistry: The compound is utilized in the synthesis of various industrial chemicals and as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or proteins, leading to antimicrobial or anticancer effects. The benzothiazole ring and sulfonamide group are crucial for its activity, as they facilitate binding to the target molecules and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzothiazol-2-ylsulfanyl)benzonitrile
  • 2-(1,3-benzothiazol-2-ylsulfanyl)ethanesulfonate

Uniqueness

Compared to similar compounds, 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide is unique due to the presence of both the benzothiazole ring and the sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S3/c1-19(2,3)22-28(24,25)14-10-8-13(9-11-14)20-17(23)12-26-18-21-15-6-4-5-7-16(15)27-18/h4-11,22H,12H2,1-3H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZQVCHWKSOEGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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